4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol
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Overview
Description
4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol is a complex organic compound that features a chloro-substituted phenol group and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenol derivative to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The final step involves chlorination under controlled conditions to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenol group can be oxidized to a quinone.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the phenol and pyrazole rings can interact with enzymes or receptors through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Shares the chloro and nitro groups but lacks the pyrazole ring.
2-Nitro-5-chloropyridine: Contains similar functional groups but with a pyridine ring instead of a phenol.
5-Chloro-2-nitroaniline: Similar structure but with an amine group instead of a phenol
Uniqueness
4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol is unique due to the combination of its functional groups and the presence of both phenol and pyrazole rings
Properties
IUPAC Name |
4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-5-6-15(20)11(7-9)13-8-12(17-18-13)10-3-1-2-4-14(10)19(21)22/h1-8,20H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUYLNJZNUDBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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